Difluoromethylthioacetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluoromethylthioacetic acid is typically synthesized through the reaction of difluoromethylthiomethanol with acetic anhydride under basic conditions and heating . The reaction involves the substitution of the hydroxyl group with an acetyl group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylthioacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols.
Substitution: Nucleophilic substitution reactions can replace the difluoromethylthio group with other functional groups[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions[][3].
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetic acids depending on the nucleophile used[][3].
Scientific Research Applications
Difluoromethylthioacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oxacephem antibiotics.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibiotics.
Mechanism of Action
The mechanism by which Difluoromethylthioacetic acid exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The difluoromethylthio group can participate in nucleophilic substitution reactions, while the carboxylate group can act as an electrophile in condensation reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylthioacetic Acid: Similar structure but lacks the potassium salt form.
Difluoromethylsulfanyl-Acetic Acid: Similar functional groups but different molecular structure.
Methyl Difluoromethylthioacetic Acetate: An ester derivative of this compound.
Uniqueness
This compound is unique due to its potassium salt form, which enhances its solubility and reactivity in various solvents. This makes it particularly useful in industrial applications where solubility and reactivity are critical factors .
Biological Activity
Difluoromethylthioacetic acid is a fluorinated organic compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
This compound is characterized by the presence of both difluoromethyl and thioether functionalities. Its molecular formula is C9H7F4O2S, indicating a complex structure that may enhance its biological activity through unique electronic properties imparted by the fluorine atoms. The thioether linkage potentially influences its reactivity with biological targets, leading to significant interactions with macromolecules such as proteins and enzymes.
Biological Activity
Research indicates that compounds containing difluoromethyl groups exhibit notable biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may inhibit the growth of various microbial strains, making it a candidate for further pharmacological exploration.
- Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and modulation of signaling pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The difluoromethylthio group enhances lipophilicity, facilitating penetration into biological membranes. The compound may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Additionally, the acetic acid moiety can facilitate binding to target proteins through hydrogen bonding or ionic interactions.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
This compound | Difluoromethyl thioether and difluoroacetic acid | Potentially high biological activity |
Trifluoroacetic Acid | Trifluoromethyl group | Strong acidity; used in peptide synthesis |
Difluorothiophenol | Thiophenol structure with difluoromethyl group | Enhanced lipophilicity; drug design potential |
Fluoroacetate | Single fluorine on acetate | Known toxicity; used in biochemical studies |
The combination of difluoromethyl and thioether functionalities in this compound may enhance its reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of this compound with biological macromolecules. For instance, investigations into its binding affinity and selectivity toward specific targets are ongoing. Initial findings suggest that the compound may interact with proteins involved in metabolic processes or signaling pathways, potentially leading to altered cellular responses.
In a notable study, researchers observed that difluoromethyl-containing compounds could significantly inhibit the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This highlights the therapeutic potential of this compound as a novel anticancer agent.
Properties
IUPAC Name |
2-(difluoromethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O2S/c4-3(5)8-1-2(6)7/h3H,1H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMOZGHFFIXBHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83494-32-0 |
Source
|
Record name | 2-[(difluoromethyl)sulfanyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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